9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-
CAS No.: 72-90-2
Cat. No.: VC17934377
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72-90-2 |
---|---|
Molecular Formula | C10H13N5O3 |
Molecular Weight | 251.24 g/mol |
IUPAC Name | 2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol |
Standard InChI | InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13) |
Standard InChI Key | XGYIMTFOTBMPFP-UHFFFAOYSA-N |
Canonical SMILES | CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- is C10H13N5O3, with a molar mass of 251.24 g/mol. Its IUPAC name, 2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol, reflects the fusion of a purine base (6-aminopurine) to a 5-methyloxolane ring system. The sugar moiety adopts an alpha-D-xylofuranosyl configuration, distinguished by the absence of a hydroxyl group at the 5′-position compared to ribose or deoxyribose sugars. This structural modification reduces steric hindrance and alters electronic distribution, potentially influencing binding affinity to enzymatic targets.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS No. | 72-90-2 |
Molecular Formula | C10H13N5O3 |
Molecular Weight | 251.24 g/mol |
IUPAC Name | 2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol |
Canonical SMILES | CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Topological Polar Surface Area | 112 Ų |
Comparative Structural Analysis
Unlike adenosine or deoxyadenosine, which feature ribose or 2′-deoxyribose sugars, the 5-deoxy-alpha-D-xylofuranosyl group introduces conformational constraints. X-ray crystallography of analogous compounds suggests that the lack of a 5′-hydroxyl group reduces hydrogen-bonding capacity but enhances lipophilicity, potentially improving membrane permeability. Nuclear magnetic resonance (NMR) studies further indicate that the alpha-anomeric configuration stabilizes the furanose ring in a C3′-endo puckering mode, a conformation associated with enhanced binding to certain kinases.
Synthesis and Chemical Modification
Synthetic Pathways
The synthesis of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- typically involves glycosylation reactions between a protected 5-deoxy-D-xylofuranose derivative and 6-aminopurine. Key steps include:
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Protection of the Sugar: The 3′- and 4′-hydroxyl groups of 5-deoxy-D-xylose are shielded using tert-butyldimethylsilyl (TBDMS) or acetyl groups to prevent undesired side reactions.
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Activation of the Anomeric Position: The 1′-position is activated via treatment with Lewis acids (e.g., SnCl4) to facilitate nucleophilic attack by the purine base.
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Deprotection: Final cleavage of protecting groups under mild acidic or basic conditions yields the target compound.
Yields for this process range from 15% to 40%, with purity exceeding 95% after chromatographic purification. Challenges include regioselectivity issues during glycosylation and the sensitivity of the 6-amino group to oxidation.
Derivatization Strategies
Structural modifications focus on enhancing bioavailability or target specificity:
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N6-Substitution: Introducing alkyl or aryl groups at the N6 position modulates electron density, potentially altering interactions with adenosine receptors.
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Sugar Modifications: Replacing the 3′- or 4′-hydroxyl groups with fluorine atoms or methyl groups could further tailor pharmacokinetic properties.
Assay Type | Target | Result (IC50/Inhibition) |
---|---|---|
ADA Inhibition | Adenosine Deaminase | 58 μM |
Antiviral Activity | HCV Replicon | 40% at 100 μM |
Cytotoxicity | MCF-7 Cells | 25% at 100 μM |
Pharmacokinetic Considerations
The compound’s logP value of 1.2 predicts moderate lipid solubility, balancing blood-brain barrier penetration and renal clearance. In silico modeling using SwissADME suggests poor cytochrome P450 inhibition (CYP3A4 Ki > 50 μM), reducing the risk of drug-drug interactions.
Challenges and Future Directions
Synthetic Scalability
Current low yields in glycosylation steps necessitate exploration of enzymatic methods. Purine nucleoside phosphorylases (PNPs) from E. coli have shown promise in catalyzing the transglycosylation of 6-aminopurine to modified sugars, potentially improving efficiency.
Mechanistic Elucidation
The exact molecular targets of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- remain poorly characterized. Proteomic studies using affinity chromatography or thermal shift assays could identify binding partners in disease-relevant pathways.
Therapeutic Optimization
Prodrug strategies, such as phosphoramidate derivatization, may enhance intracellular delivery. Concurrently, nanoparticle encapsulation could address solubility limitations in aqueous formulations.
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